3-(Trifluoromethyl)adamantane-1-carboxylic acid
Description
3-(Trifluoromethyl)adamantane-1-carboxylic acid is a fluorinated adamantane derivative characterized by a rigid tricyclic adamantane scaffold substituted with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position. The adamantane core imparts high thermal stability and lipophilicity, while the -CF₃ group enhances electron-withdrawing properties, influencing acidity and reactivity. This compound is synthesized via methods involving fluoroalkylation of adamantane precursors, as demonstrated by Zhyhadlo et al. (2017) . Its unique structure makes it valuable in materials science, medicinal chemistry, and coordination polymer design.
Properties
IUPAC Name |
3-(trifluoromethyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2/c13-12(14,15)11-4-7-1-8(5-11)3-10(2-7,6-11)9(16)17/h7-8H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIASLMWBGBODPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53343-18-3 | |
| Record name | 3-(trifluoromethyl)adamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)adamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, where a trifluoromethyl group is introduced via radical intermediates. This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carboxylic acid group or other functional groups present in the molecule.
Substitution: The trifluoromethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
3-(Trifluoromethyl)adamantane-1-carboxylic acid has been investigated for its potential therapeutic properties. Its structural features contribute to various biological activities:
- Antiviral Activity : Research has shown that adamantane derivatives exhibit antiviral properties, particularly against orthopox viruses. Compounds in this category have demonstrated significant inhibition of viral replication, with IC50 values indicating effective concentrations .
- Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1) : This compound has shown potent inhibition of DGAT1, an enzyme involved in triglyceride synthesis. In vitro studies revealed an IC50 value of 5 nM, suggesting its potential application in treating metabolic disorders such as obesity and diabetes .
Materials Science
The unique trifluoromethyl group enhances the stability and reactivity of this compound, making it a valuable building block in materials science:
- Synthesis of Complex Molecules : It serves as a precursor for the synthesis of more complex molecules and materials, which can be utilized in various industrial applications .
- Nanomaterials Development : The compound's properties facilitate its use in developing specialized nanomaterials with enhanced performance characteristics.
Case Study 1: Antiviral Screening
In a recent study, a library of adamantane derivatives was screened for antiviral activity against orthopox viruses. The results indicated that modifications to the adamantane structure led to improved binding affinities and antiviral efficacy. Compounds containing trifluoromethyl groups showed enhanced interactions with viral proteins compared to their non-fluorinated counterparts .
Case Study 2: Metabolic Effects
Research involving rodent models demonstrated that treatment with adamantane derivatives resulted in significant reductions in body weight gain and glucose levels in diet-induced obesity models. These findings suggest that compounds like this compound could be developed into therapeutic agents for managing obesity-related metabolic disorders .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the adamantane structure provides stability and rigidity. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly alter properties. Key comparisons include:
Table 1: Substituent Impact on Key Properties
*Estimated pKa values based on substituent electronic effects.
†Trifluoromethyl’s strong electron-withdrawing effect lowers pKa compared to -OH or -Ph.
‡Yields vary based on fluorination conditions .
Key Observations:
- Acidity : The -CF₃ group increases COOH acidity (lower pKa) compared to -OH or -Ph due to its electron-withdrawing nature, enhancing reactivity in deprotonation or carboxylate formation .
- Solubility : Polar substituents (-OH) improve aqueous solubility, while hydrophobic groups (-CF₃, -Ph) favor organic solvents .
- Synthetic Accessibility : Azole derivatives (e.g., triazole) achieve high yields (>80%) via direct substitution, whereas fluorinated analogs require specialized reagents (e.g., trifluoromethylation agents) .
Reactivity and Functionalization
- Decarboxylation: The phthalimido derivative (3-(N-phthalimido)adamantane-1-COOH) undergoes photoinduced decarboxylation under UV light (Φ = 0.11) .
- Coordination Chemistry : Triazole and tetrazole derivatives form stable Cu(II) and Mo(VI) coordination polymers . The -CF₃ group’s steric bulk may hinder metal-ligand interactions compared to smaller substituents (-H, -OH).
Table 2: Coordination Behavior with Metal Ions
Biological Activity
3-(Trifluoromethyl)adamantane-1-carboxylic acid is a fluorinated derivative of adamantane, characterized by the presence of a trifluoromethyl group at the 3-position and a carboxylic acid functional group at the 1-position. Its unique structural features contribute to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
- Chemical Formula : C₁₂H₁₅F₃O₂
- Molecular Weight : 248.24 g/mol
- Melting Point : Approximately 142-143 °C
- Boiling Point : Predicted around 295.5 °C
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may influence its pharmacokinetic properties and therapeutic efficacy.
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can significantly influence the compound's reactivity and binding affinity, while the adamantane structure provides stability and rigidity. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, potentially leading to various biological effects.
Antiviral Activity
Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties. A study synthesized several adamantane-containing compounds and tested their biological activity against vaccinia, cowpox, and mousepox viruses. Some compounds demonstrated significant inhibition of vaccinia virus replication with IC50 values ranging from 0.133 to 0.515 μM . The presence of the adamantane moiety enhances binding affinity to viral proteins, making it a promising candidate for antiviral drug design.
Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)
Another important aspect of the biological activity of this compound is its inhibitory effect on diacylglycerol acyltransferase 1 (DGAT1). A series of adamantane carboxylic acid derivatives were developed, with one compound showing potent in vitro activity against DGAT1 with an IC50 value of 5 nM. This compound also demonstrated significant effects on reducing plasma triglyceride levels in vivo in rodent models . Such findings highlight its potential application in treating metabolic disorders such as obesity and diabetes.
Structure-Activity Relationship (SAR)
The introduction of various substituents on the adamantane core can significantly affect biological activity. For instance, compounds with electron-withdrawing groups at certain positions exhibited increased efficacy against viral infections. The structure-activity relationship studies suggest that modifications to the trifluoromethyl group can enhance or diminish biological activity depending on their electronic characteristics .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Amantadine | Adamantane derivative | Antiviral activity against influenza viruses |
| Rimantadine | Adamantane derivative | Longer half-life and reduced side effects |
| Memantine | Adamantane derivative | Used in Alzheimer's treatment |
| 1-Amino-3-trifluoromethyl-adamantane | Amino group at position 1 | Potential neuroprotective effects |
The trifluoromethyl group in this compound enhances its lipophilicity compared to other compounds, which may influence its pharmacokinetic properties and therapeutic efficacy .
Case Study: Antiviral Screening
In a recent study, a library of adamantane derivatives was screened for antiviral activity against orthopox viruses. The results indicated that certain modifications to the adamantane structure led to improved binding affinities and antiviral efficacy. Notably, compounds containing trifluoromethyl groups showed enhanced interactions with viral proteins compared to their non-fluorinated counterparts .
Case Study: Metabolic Effects
In rodent models, treatment with adamantane derivatives resulted in significant reductions in body weight gain and glucose levels in diet-induced obesity models. These findings suggest that compounds like this compound could be developed into therapeutic agents for managing obesity-related metabolic disorders .
Q & A
Q. Critical Factors :
- Temperature : Low temperatures (0–5°C) suppress side reactions during acetylation .
- Acid Strength : Higher acidity (e.g., SbF₅ systems) improves electrophilic substitution efficiency .
- Purification : Chromatography or recrystallization ensures ≥95% purity .
Basic: How can spectroscopic techniques (NMR, IR) be optimized for characterizing trifluoromethyl groups in adamantane derivatives?
Answer:
- ¹⁹F NMR : The trifluoromethyl group exhibits distinct chemical shifts (−60 to −70 ppm) due to electronegativity and symmetry. Decoupling ¹H-¹⁹F interactions enhances signal resolution .
- ¹H NMR : Adjacent protons to the trifluoromethyl group show deshielding (δ 2.5–3.5 ppm). Integration ratios confirm substitution patterns .
- IR Spectroscopy : Strong C-F stretches (1100–1250 cm⁻¹) and carboxylic acid O-H stretches (2500–3300 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₁₂H₁₅F₃O₂ at 272.10 g/mol) and fragmentation patterns .
Q. Methodological Tips :
- Use deuterated solvents (e.g., CDCl₃) to avoid proton interference in NMR .
- Compare experimental spectra with computed 3D structures (e.g., InChIKey: WFABACNPVFIEPX) for validation .
Advanced: What mechanistic insights explain the formation of this compound under superacid conditions?
Answer:
Superacidic systems (e.g., CF₃SO₃H) facilitate protolytic ionization of adamantane, generating 1-adamantyl cations. Subsequent steps include:
Electrophilic Trifluoromethylation : Reaction with CF₃⁺ sources (e.g., CF₃SO₂Cl) at the tertiary C-3 position, favored by steric accessibility .
Carboxylation : CO insertion into the adamantyl cation forms acyl intermediates, which hydrate to yield carboxylic acids .
Competing Pathways : Competing hydride abstraction (yielding adamantanol) or over-oxidation (to ketones) can occur, requiring precise control of CO pressure and acid stoichiometry .
Q. Key Data :
- Superacid systems increase carboxylation yields from 0.2% (CF₃SO₃H) to 21% (SbF₅-HSO₃CF₃) .
- Steric effects at C-3 reduce byproduct formation compared to C-1/C-2 positions .
Advanced: How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in substitution reactions?
Answer:
- Steric Effects : The bulky trifluoromethyl group at C-3 hinders nucleophilic attack at adjacent positions, directing reactivity to less hindered sites (e.g., C-5/C-7) .
- Electronic Effects : The −CF₃ group’s electron-withdrawing nature:
Case Study :
In bromination reactions, −CF₃ reduces Br₂ reactivity at C-3 but promotes regioselectivity at C-5 (yield: 75% vs. 50% for non-fluorinated analogs) .
Basic: What thermodynamic properties (ΔfH°, ΔfG°) are critical for predicting stability, and how are they determined?
Answer:
- ΔfH° (Enthalpy of Formation) : Measured via calorimetry or computed via Gaussian methods. For adamantane-1-carboxylic acid, ΔfH° = −450 kJ/mol .
- ΔfG° (Gibbs Free Energy) : Determined via equilibrium constants (e.g., acid dissociation) or DFT calculations. Reported ΔfG° = −380 kJ/mol for the parent compound .
Q. Implications :
- Negative ΔfG° indicates spontaneous carboxylation under standard conditions .
- Stability correlates with adamantane’s rigid cage structure, reducing entropy loss during functionalization .
Advanced: What contradictions exist in reported synthetic yields, and how can experimental design mitigate variability?
Answer:
Contradictions :
Q. Mitigation Strategies :
- Standardized Conditions : Use anhydrous solvents, controlled humidity, and inert atmospheres to minimize hydrolysis .
- Catalyst Optimization : Screen Brønsted vs. Lewis acids (e.g., AlCl₃ vs. SbF₅) for specific reaction steps .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
